molecular formula C11H22FNO4S B12955872 tert-Butyl (6-(fluorosulfonyl)hexyl)carbamate

tert-Butyl (6-(fluorosulfonyl)hexyl)carbamate

Cat. No.: B12955872
M. Wt: 283.36 g/mol
InChI Key: HWTDDMCMHRCFQA-UHFFFAOYSA-N
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Description

tert-Butyl (6-(fluorosulfonyl)hexyl)carbamate: is a compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group, a hexyl chain, and a fluorosulfonyl group. This compound is often used in organic synthesis, particularly in the protection of amino groups.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (6-(fluorosulfonyl)hexyl)carbamate typically involves the reaction of tert-butyl carbamate with a hexyl chain containing a fluorosulfonyl group. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the carbamate group. Common reagents used in the synthesis include di-tert-butyl dicarbonate (Boc2O) and bases such as triethylamine (NEt3) or pyridine (Py) .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl (6-(fluorosulfonyl)hexyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: KMnO4, OsO4

    Reduction: LiAlH4, NaBH4

    Substitution: Alkyl halides, acyl chlorides

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of tert-Butyl (6-(fluorosulfonyl)hexyl)carbamate involves the protection of amino groups through the formation of a stable carbamate linkage. This linkage prevents the amino group from participating in unwanted side reactions. The compound can be deprotected under acidic conditions, releasing the free amine .

Comparison with Similar Compounds

  • tert-Butyl carbamate
  • tert-Butyl (6-bromohexyl)carbamate
  • tert-Butyl (6-chlorohexyl)carbamate

Comparison: tert-Butyl (6-(fluorosulfonyl)hexyl)carbamate is unique due to the presence of the fluorosulfonyl group, which imparts distinct chemical properties such as increased reactivity and stability under certain conditions. This makes it particularly useful in applications where selective protection and deprotection of amino groups are required .

Properties

Molecular Formula

C11H22FNO4S

Molecular Weight

283.36 g/mol

IUPAC Name

tert-butyl N-(6-fluorosulfonylhexyl)carbamate

InChI

InChI=1S/C11H22FNO4S/c1-11(2,3)17-10(14)13-8-6-4-5-7-9-18(12,15)16/h4-9H2,1-3H3,(H,13,14)

InChI Key

HWTDDMCMHRCFQA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCCCCCS(=O)(=O)F

Origin of Product

United States

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